molecular formula C22H16O B14179527 Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- CAS No. 858035-59-3

Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-

Cat. No.: B14179527
CAS No.: 858035-59-3
M. Wt: 296.4 g/mol
InChI Key: ASMMNEKIHDMDDH-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- (CAS 2039-77-2), also known as 9-acetylphenanthrene, is a polycyclic aromatic ketone with the molecular formula C₁₆H₁₂O and a molar mass of 220.27 g/mol . Its structure comprises a phenanthrene moiety substituted with an acetyl group at the 9-position and a phenyl ring at the 2-position (Figure 1). Key physical properties include a melting point of 73–74°C and a predicted density of 1.164 g/cm³ . The compound is synthesized via Friedel-Crafts acylation, leveraging aromatic electrophilic substitution to introduce the acetyl group onto the phenanthrene backbone .

This compound is utilized in organic synthesis and materials science, particularly in the development of fluorescent dyes and liquid crystals due to its extended π-conjugation system .

Properties

CAS No.

858035-59-3

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

1-(2-phenanthren-9-ylphenyl)ethanone

InChI

InChI=1S/C22H16O/c1-15(23)17-9-4-5-11-19(17)22-14-16-8-2-3-10-18(16)20-12-6-7-13-21(20)22/h2-14H,1H3

InChI Key

ASMMNEKIHDMDDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables efficient biaryl bond formation. For Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-, this involves coupling a brominated phenanthrene derivative with a phenylboronic acid bearing an acetyl group.

Procedure (Adapted from):

  • Substrate Preparation: 9-Bromophenanthrene is synthesized via bromination of phenanthrene using N-bromosuccinimide (NBS) in carbon tetrachloride.
  • Boronic Acid Synthesis: 2-Acetylphenylboronic acid is prepared by lithiation of 2-bromoacetophenone followed by treatment with trimethyl borate.
  • Coupling Reaction: A mixture of 9-bromophenanthrene (1.0 equiv), 2-acetylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv) in toluene/ethanol/water (4:1:1) is refluxed at 100°C for 12 h.
  • Purification: The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 20:1), yielding the target compound (≈65% yield).

Challenges:

  • Steric hindrance from the phenanthrene system reduces catalytic efficiency.
  • Competing homocoupling of boronic acids necessitates careful stoichiometric control.

Stille Coupling

As an alternative, Stille coupling employs organotin reagents. For instance, 2-(tributylstannyl)acetophenone and 9-iodophenanthrene react under Pd catalysis (e.g., Pd₂(dba)₃/P(t-Bu)₃). This method offers improved yields (≈75%) but requires toxic tin reagents.

Friedel-Crafts Acylation Methods

Direct acylation of preassembled biaryls provides a streamlined route.

Conventional Friedel-Crafts

Procedure:

  • Biaryl Synthesis: 2-(9-Phenanthrenyl)benzene is prepared via Suzuki coupling of phenanthrene-9-boronic acid and bromobenzene.
  • Acylation: The biaryl is treated with acetyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) in dichloromethane at 0°C→RT for 6 h.
  • Workup: Quenching with ice-water followed by extraction and chromatography yields the acetylated product (≈50% yield).

Limitations:

  • Poor regioselectivity due to competing acylation at phenanthrene’s C1 and C4 positions.
  • Overacylation generates diacetylated byproducts.

Directed ortho-Acylation

To enhance regiocontrol, directing groups (e.g., -OMe, -NH₂) are introduced temporarily. For example:

  • Methoxy-Directed Acylation: 2-(9-Phenanthrenyl)anisole undergoes acylation at the ortho position using AcCl/AlCl₃.
  • Demethylation: BBr₃ in CH₂Cl₂ removes the methoxy group, yielding the desired acetyl product (≈60% over two steps).

Cyclization and Ring-Closing Techniques

Constructing the phenanthrene core from acetyl-bearing precursors avoids preformed biaryls.

Mallory Photocyclization

Procedure:

  • Stilbene Synthesis: 2-Acetylstilbene is prepared via Heck coupling of 2-bromoacetophenone and styrene.
  • Cyclization: UV irradiation (λ = 300 nm) in the presence of iodine induces cyclization to 9-phenanthrylethanone (≈40% yield).

Drawbacks:

  • Low yields due to competing [2+2] photodimerization.
  • Requires specialized equipment.

Acid-Catalyzed Cyclodehydration

Adapting methods from phenanthroline synthesis:

  • Diaryl Ethane Precursor: 1-(2-Phenylphenyl)ethanone is treated with polyphosphoric acid (PPA) at 150°C for 8 h.
  • Cyclization: Intramolecular dehydration forms the phenanthrene ring (≈55% yield).

Alternative Synthetic Pathways

Oxidation of Ethyl Groups

Phenylglyoxal intermediates, accessed via SeO₂ oxidation of 1-[2-(9-phenanthrenyl)phenyl]ethane, can be reduced to acetyl derivatives. However, overoxidation to carboxylic acids is a concern.

Grignard Additions

Reaction of 2-(9-phenanthrenyl)benzaldehyde with methylmagnesium bromide followed by MnO₂ oxidation yields the ketone (≈50% over two steps).

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Suzuki Coupling 65% High regioselectivity Requires expensive catalysts
Friedel-Crafts 50% Simplicity Poor regiocontrol
Mallory Cyclization 40% No metal catalysts Low yields, specialized equipment
Acid-Catalyzed Cyclization 55% Scalability Harsh reaction conditions

Challenges and Optimization Strategies

  • Catalyst Loading: Reducing Pd concentrations to 1 mol% with ligand additives (e.g., SPhos) maintains efficiency while lowering costs.
  • Solvent Effects: Replacing toluene with diglyme in Suzuki couplings improves solubility of phenanthrene derivatives.
  • Purification: Ketone solvents (e.g., methyl ethyl ketone) enhance crystallization efficiency, as demonstrated in phenanthroline syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phenanthrene derivatives, alcohols, and substituted phenanthrenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The phenanthrene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo various chemical reactions enables it to interact with different enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues in the Hydroxyacetophenone Family

The Handbook of Hydroxyacetophenones highlights several compounds with structural similarities, differing primarily in substituent groups (Table 1) :

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties/Synthesis
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 Cl, OH, CH₂OH (ortho, meta) 97–98 Synthesized via 2-chlorovanillin acetate reaction
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 Cl, OH, OCH₃ (ortho, meta) Similar to above Comparable synthesis route
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 112954-19-5 C₉H₉ClO₃ 200.62 Cl, OH, OCH₃ (para, meta) N/A Friedel-Crafts acylation (38% yield)
9-Acetylphenanthrene 2039-77-2 C₁₆H₁₂O 220.27 Phenanthrene backbone, acetyl group 73–74 Friedel-Crafts acylation

Key Observations :

  • Substituent position significantly impacts melting points and reactivity. Ortho/meta substituents (e.g., Cl, OH) increase polarity and intermolecular interactions, raising melting points compared to 9-acetylphenanthrene .
  • The phenanthrene backbone in 9-acetylphenanthrene enhances π-stacking and thermal stability, making it more suitable for materials applications than simpler hydroxyacetophenones .

Heterocyclic and Aromatic Derivatives

Other ethanone derivatives with aromatic or heterocyclic substituents exhibit distinct properties (Table 2) :

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Risks
1-[2-(3-Thienyl)phenyl]ethanone N/A C₁₂H₁₀OS 202.27 Thienyl group (heterocyclic) Organic electronics
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone 187269-42-7 C₁₅H₁₄O₃ 242.27 OCH₃, OH, phenyl (meta) Pharmaceutical intermediates
1-[2-(5-Methyl-2-furyl)phenyl]ethanone 138350-43-3 C₁₃H₁₂O₂ 200.24 Furyl group (heterocyclic) Limited toxicity data

Key Observations :

  • Heterocyclic substituents (e.g., thienyl, furyl) reduce symmetry and alter electronic properties, enhancing suitability for optoelectronic devices .
  • 9-Acetylphenanthrene’s fused aromatic system offers superior thermal stability compared to furyl/thienyl derivatives, which may degrade at lower temperatures .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-?

Methodological Answer:

  • Condensation reactions are commonly employed for analogous ethanone derivatives. For example, 7-chloro-2-methylquinoline can react with substituted benzaldehydes under acidic or basic conditions to form vinyl-linked aromatic ketones .
  • Friedel-Crafts acylation may be applicable for introducing the ethanone moiety to the phenanthrenylphenyl backbone, though steric hindrance from the polycyclic system requires optimization of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typical. Confirm purity via HPLC or TLC (Rf comparison with standards) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm) and ketone carbonyl signals (δ 190–210 ppm). NOESY can confirm spatial proximity of phenanthrenyl and phenyl groups .

  • X-ray crystallography : Employ SHELX for structure refinement. Key parameters:

    ParameterValueReference
    Resolution≤1.0 Å
    R-factor<0.05
    Twinning detectionUse SHELXL for high-symmetry crystals

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Toxicological uncertainty : Assume acute toxicity due to structural analogs (e.g., nitrophenyl derivatives) and implement:
    • Ventilation : Fume hoods for synthesis/purification .
    • PPE : Nitrile gloves, safety goggles, and lab coats .
    • Regulatory compliance : Track under Section 313 of the Emergency Planning Act if aryl/ketone groups are reportable .

Advanced Research Questions

Q. How are regioselectivity challenges addressed during functionalization of the phenanthrenyl moiety?

Methodological Answer:

  • Electrophilic substitution : The 9-phenanthrenyl position is highly reactive. Use directing groups (e.g., -NO₂) to control substitution patterns. For example:

    Reaction TypeYield (%)Selectivity (para:meta)Reference
    Nitration65–784:1
    Sulfonation70–853:1
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron density maps to optimize reaction conditions .

Q. How can contradictions in spectroscopic data (e.g., UV vs. computational predictions) be resolved?

Methodological Answer:

  • UV/Vis validation : Compare experimental λmax (e.g., 270–300 nm for conjugated ketones) with TD-DFT simulations. Discrepancies >10 nm suggest solvent effects or aggregation .

  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion ([M+H]⁺). Example for C₂₂H₁₆O:

    Calculated m/zObserved m/zError (ppm)
    296.1201296.11981.01

Q. What strategies optimize crystallinity for X-ray analysis in rigid polycyclic systems?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., CHCl₃/MeOH) to enhance lattice packing.
  • Temperature gradients : Slow cooling (0.5°C/hr) reduces disorder .
  • Twinned crystals : Apply SHELXD for structure solution and PLATON for validation .

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